molecular formula C11H20O4 B2582687 (R)-2-(2-(tert-Butoxy)-2-oxoethyl)pentanoic acid CAS No. 112106-16-8

(R)-2-(2-(tert-Butoxy)-2-oxoethyl)pentanoic acid

Cat. No.: B2582687
CAS No.: 112106-16-8
M. Wt: 216.277
InChI Key: FPXXLDXAXQPOIJ-MRVPVSSYSA-N
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Description

®-2-(2-(tert-Butoxy)-2-oxoethyl)pentanoic acid is a chiral compound with significant applications in various fields of chemistry and pharmaceuticals. This compound is characterized by its unique structure, which includes a tert-butoxy group and a pentanoic acid moiety. Its chiral nature makes it an important molecule in the synthesis of enantiomerically pure substances.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(2-(tert-Butoxy)-2-oxoethyl)pentanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-2-pentanol and tert-butyl bromoacetate.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. A base, such as sodium hydride, is used to deprotonate the alcohol, facilitating the nucleophilic substitution reaction with tert-butyl bromoacetate.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired ®-2-(2-(tert-Butoxy)-2-oxoethyl)pentanoic acid in high purity.

Industrial Production Methods

In an industrial setting, the production of ®-2-(2-(tert-Butoxy)-2-oxoethyl)pentanoic acid may involve:

    Large-Scale Reactors: The reactions are scaled up using large reactors with precise control over temperature and pressure.

    Continuous Flow Systems: Continuous flow systems may be employed to enhance the efficiency and yield of the synthesis.

    Automated Purification: Automated purification systems, such as high-performance liquid chromatography (HPLC), are used to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

®-2-(2-(tert-Butoxy)-2-oxoethyl)pentanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the tert-butoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new compounds with different functional groups.

Scientific Research Applications

®-2-(2-(tert-Butoxy)-2-oxoethyl)pentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of chiral drugs.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-(2-(tert-Butoxy)-2-oxoethyl)pentanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.

    Pathways Involved: It can modulate metabolic pathways, affecting the synthesis and degradation of biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-(2-(tert-Butoxy)-2-oxoethyl)hexanoic acid
  • ®-2-(2-(tert-Butoxy)-2-oxoethyl)butanoic acid
  • ®-2-(2-(tert-Butoxy)-2-oxoethyl)propanoic acid

Uniqueness

®-2-(2-(tert-Butoxy)-2-oxoethyl)pentanoic acid is unique due to its specific chiral configuration and the presence of the tert-butoxy group, which imparts distinct chemical properties and reactivity compared to similar compounds.

Properties

IUPAC Name

(2R)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O4/c1-5-6-8(10(13)14)7-9(12)15-11(2,3)4/h8H,5-7H2,1-4H3,(H,13,14)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPXXLDXAXQPOIJ-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](CC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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